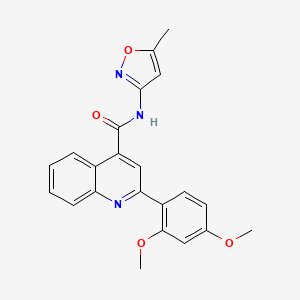
2-(4-bromo-3-methylphenoxy)-N-(4-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methylphenoxy)-N-(4-chlorobenzyl)acetamide is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is commonly referred to as BAM-15 and is known to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of BAM-15 involves the selective targeting and disruption of mitochondrial complex I. This disruption leads to a decrease in mitochondrial respiration and ATP production, which in turn affects cellular metabolism and signaling pathways. The exact mechanism by which BAM-15 targets and disrupts mitochondrial complex I is still under investigation, but it is believed to involve the binding of BAM-15 to a specific site on the complex.
Biochemical and Physiological Effects
BAM-15 has a wide range of biochemical and physiological effects, many of which are still being studied. One of the most significant effects of BAM-15 is its ability to disrupt mitochondrial function, leading to changes in cellular metabolism and signaling pathways. This disruption has been shown to have both positive and negative effects, depending on the specific context. Other effects of BAM-15 include changes in cellular calcium signaling, alterations in mitochondrial morphology, and changes in the expression of various genes.
実験室実験の利点と制限
BAM-15 has several advantages for use in lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, making it a valuable tool for studying mitochondrial function. Additionally, BAM-15 has been optimized for high yields and purity, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of BAM-15 in lab experiments. Its effects on cellular metabolism and signaling pathways can be complex and context-dependent, making it difficult to interpret results. Additionally, the precise mechanism by which BAM-15 targets and disrupts mitochondrial complex I is still under investigation, which can make it difficult to design experiments that target specific aspects of mitochondrial function.
将来の方向性
There are several future directions for research on BAM-15. One area of interest is the development of more specific and potent inhibitors of mitochondrial complex I. This could lead to a better understanding of the precise mechanism by which BAM-15 targets and disrupts mitochondrial function. Another area of interest is the investigation of the effects of BAM-15 on specific cell types and tissues. This could lead to a better understanding of the context-dependent effects of BAM-15 on cellular metabolism and signaling pathways. Finally, the development of new techniques for studying mitochondrial function could help to elucidate the complex effects of BAM-15 on cellular metabolism and signaling pathways.
合成法
The synthesis of BAM-15 involves the reaction of 4-bromo-3-methylphenol and 4-chlorobenzylamine to form the intermediate 2-(4-bromo-3-methylphenoxy)acetamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-bromo-3-methylphenoxy)-N-(4-chlorobenzyl)acetamide. The synthesis of BAM-15 has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
BAM-15 has been extensively studied for its potential in various scientific research applications. One of the most promising applications of BAM-15 is in the field of mitochondrial research. BAM-15 has been shown to selectively target and disrupt the function of mitochondrial complex I, leading to a decrease in mitochondrial respiration and ATP production. This disruption of mitochondrial function has been shown to have a wide range of effects on cellular metabolism and signaling pathways.
特性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-11-8-14(6-7-15(11)17)21-10-16(20)19-9-12-2-4-13(18)5-3-12/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBKKXHNSYFWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(4-chlorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-hydroxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5971635.png)

![1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5971644.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5971650.png)
![1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5971654.png)
![7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5971659.png)
![[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B5971663.png)
![3-[(3,4-dichlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5971671.png)
![ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5971676.png)
![[1-(4-{4-[(3-chlorobenzyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol](/img/structure/B5971678.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(4-methyl-1-piperazinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5971681.png)
![N-(2-methyl-1-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}propyl)acetamide](/img/structure/B5971693.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide hydrochloride](/img/structure/B5971700.png)